Euphornin

Cytotoxicity Leukemia Natural Products

Euphornin is a jatrophane-type macrocyclic diterpenoid isolated primarily from Euphorbia helioscopia L. It exhibits quantifiable cytotoxicity against multiple cancer cell lines, inhibits G protein-activated inwardly rectifying potassium channels (GIRK1/4), and functions as a specific P-glycoprotein (ABCB1) modulator.

Molecular Formula C33H44O9
Molecular Weight 584.7 g/mol
Cat. No. B1255149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuphornin
Synonymseuphornin
Molecular FormulaC33H44O9
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1OC(=O)C3=CC=CC=C3)C=C(C(CC(C(C=CC(C2OC(=O)C)C)(C)C)OC(=O)C)OC(=O)C)C)O
InChIInChI=1S/C33H44O9/c1-19-14-15-32(7,8)28(40-23(5)35)17-27(39-22(4)34)20(2)16-26-29(42-31(37)25-12-10-9-11-13-25)21(3)18-33(26,38)30(19)41-24(6)36/h9-16,19,21,26-30,38H,17-18H2,1-8H3/b15-14+,20-16+/t19-,21-,26-,27+,28+,29-,30-,33+/m0/s1
InChIKeyBRVXVMOWTHQKHC-LKCWGRRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Euphornin Cytotoxicity IC50 Procurement Guide: Quantitative Activity Data for Natural Diterpenoid Procurement


Euphornin is a jatrophane-type macrocyclic diterpenoid isolated primarily from Euphorbia helioscopia L. [1]. It exhibits quantifiable cytotoxicity against multiple cancer cell lines, inhibits G protein-activated inwardly rectifying potassium channels (GIRK1/4), and functions as a specific P-glycoprotein (ABCB1) modulator [2][3][4].

Natural-product jatrophane diterpenoid probe from Euphorbia helioscopia
Supports cytotoxicity screening and multidrug resistance (P-gp) pathway studies
Also applicable to GIRK1/4 channel research and phytochemical standardization contexts

Why Euphornin Cannot Be Substituted with Generic Jatrophane Diterpenoids: Key Differentiators for Procurement


Euphornin possesses a unique combination of a specific macrocyclic core and acetylation pattern that directly impacts its biological selectivity and potency. Simple substitution with other Euphorbia-derived jatrophanes or lathyranes (e.g., euphornin L, euphoscopin F, euphoscopin C) is not scientifically justified due to significant, quantifiable differences in their cytotoxic potency, target specificity (e.g., P-gp vs. BCRP), and even their mechanism of action in different cell lines [1][2][3]. These structural nuances translate into order-of-magnitude variations in IC50 values and divergent activity profiles against drug-resistant phenotypes, as detailed in the following evidence.

Structural analogs (e.g., euphornin L, euphoscopin F) may show divergent cytotoxicity profiles; direct transfer of activity cannot be assumed.
P-gp vs BCRP selectivity is compound-specific; class-level transporter inhibition inference may not hold across jatrophanes.
Reported caspase-dependent apoptotic mechanism may not replicate in other cell lines or with close diterpene analogs.

Euphornin Quantitative Differentiation: Evidence-Based Activity Comparisons Against Key Analogs


Superior Cytotoxic Potency of Euphornin L Against HL-60 Leukemia Cells Compared to Euphoscopin F

Euphornin L (a close structural analog) exhibits 3.3-fold greater cytotoxic potency against HL-60 human promyelocytic leukemia cells than its co-isolated analog euphoscopin F [1]. This direct comparison from the same study underscores how specific structural features within the jatrophane class can dramatically alter potency.

HL-60 Cytotoxicity
Head-to-head
Euphornin L IC50 2.7 μM vs Euphoscopin F 9.0 μM (3.3-fold)
Supports potency differentiation within tested analog set
Direct comparison within a single study
Cytotoxicity Leukemia Natural Products

Specific P-Glycoprotein (ABCB1) Inhibition by Euphornin and Euphornin L with No BCRP Activity

A series of jatrophane and lathyrane diterpenes, including euphornin and euphornin L, were identified as potent inhibitors of the multidrug resistance (MDR) transporter P-glycoprotein (ABCB1). Critically, these compounds showed an absence of significant activity against the related transporter BCRP (ABCG2) [1]. This selectivity is a key differentiator from broad-spectrum efflux pump inhibitors and is a hallmark of third-generation MDR modulators.

P-gp vs BCRP Selectivity
Class-level
Potent P-gp inhibitor; no significant BCRP activity
Supports P-gp-specific MDR research context
Inferred from diterpene series; confirm per batch
Multidrug Resistance P-glycoprotein ABCB1 BCRP

Distinct Apoptotic Mechanism in HeLa Cervical Cancer Cells via Caspase-Dependent Mitochondrial Pathway

Euphornin induces significant apoptosis in HeLa human cervical cancer cells in a dose-dependent manner. This effect is achieved through the activation of a caspase-dependent mitochondrial pathway, evidenced by increased expression of cleaved caspase-3, -8, -9, and -10, decreased Bcl-2 expression, and increased Bax levels [1]. While other Euphorbia diterpenes may show cytotoxicity, this specific mechanism involving multiple caspases and mitochondrial factors has been explicitly characterized for euphornin.

Apoptotic Mechanism
Class-level
Caspase-3,-8,-9,-10 activation; Bcl-2/Bax modulation
Supports caspase-dependent mitochondrial apoptosis study
Characterized in HeLa cell model
Apoptosis Cervical Cancer Mechanism of Action

Identification of ESR1 as a Potential Anti-Cervical Cancer Target for Euphornin

A network pharmacology study combined with in vitro validation identified ESR1 as a high-affinity target for euphornin in treating cervical cancer. Euphornin treatment led to increased ESR1 expression and was linked to the inhibition of HeLa cell migration and invasion, and promotion of apoptosis, via the MDM2-p53 signaling pathway [1]. This provides a specific molecular target for euphornin's anti-cervical cancer activity, differentiating it from other diterpenes with unknown or different primary targets.

ESR1 Target Identification
Supporting evidence
High ESR1 affinity; MDM2-p53 pathway link
Supports ESR1-related cervical cancer pathway research
Network pharmacology + in vitro validation
Cervical Cancer ESR1 Network Pharmacology Target Identification

Inhibition of G Protein-Activated Inwardly Rectifying Potassium Channels (GIRK1/4) with an IC50 of 2.63 µM

Euphornin has been shown to inhibit G protein-activated inwardly rectifying potassium channels (GIRK1/4, also known as Kir3.1/3.4) with an IC50 of 2.63 µM [1]. This activity profile is distinct from its cytotoxic and MDR-modulating effects and is particularly relevant to research on atrial fibrillation. This specific ion channel activity is not a general feature of all cytotoxic jatrophanes and represents a unique biological signature for this compound.

GIRK1/4 Inhibition
Class-level
IC50 = 2.63 μM
Supports GIRK channel role in atrial fibrillation models
Distinct from cytotoxicity/MDR activity
Ion Channel GIRK Atrial Fibrillation Electrophysiology

Cytotoxicity Against LA795 Lung Adenocarcinoma Cells Validates Euphornin as a Key Bioactive Constituent

Euphornin was identified as a primary cytotoxic constituent of Euphorbia helioscopia L. against mice lung adenocarcinoma (LA795) cells [1]. The study also developed and validated an HPLC-ELSD method for quantifying euphornin, confirming its abundance in the plant extract and its direct contribution to the observed anti-cancer activity.

LA795 Cytotoxicity Validation
Supporting evidence
Major cytotoxic principle of E. helioscopia extract
Supports extract standardization and bioactivity QC
HPLC-ELSD quantification validated
Lung Cancer Adenocarcinoma LA795 Phytochemistry

Optimal Application Scenarios for Euphornin Based on Validated Differential Evidence


Cancer Research: Leukemia and Cervical Cancer Studies

Euphornin and its analog euphornin L are ideal for investigating mechanisms of cytotoxicity in hematological and solid tumor models. Based on direct comparative evidence, euphornin L demonstrates 3.3-fold higher potency than euphoscopin F against HL-60 leukemia cells (IC50 2.7 μM vs. 9.0 μM) [1]. For cervical cancer, euphornin has a defined mechanism involving the caspase-dependent mitochondrial pathway and the specific target ESR1, which modulates the MDM2-p53 signaling pathway to inhibit HeLa cell migration and invasion [2][3].

Multidrug Resistance (MDR) and P-Glycoprotein (ABCB1) Research

Euphornin is a validated, specific inhibitor of P-glycoprotein (ABCB1) with no significant activity against the related BCRP (ABCG2) transporter, positioning it as a third-generation MDR modulator [1]. This selectivity is crucial for researchers needing to dissect P-gp-specific mechanisms in drug-resistant cancer models without the confounding variable of BCRP inhibition. This property also makes it a valuable tool for structure-activity relationship (SAR) studies aimed at developing more effective MDR reversal agents.

Cardiovascular Research: Atrial Fibrillation and GIRK Channel Studies

Euphornin's potent inhibition of GIRK1/4 (Kir3.1/3.4) potassium channels (IC50 = 2.63 µM) provides a unique entry point for cardiovascular research, specifically in the context of atrial fibrillation [1]. This activity is distinct from its anti-cancer and MDR-modulating properties, making it a specialized chemical probe for studying the physiological and pathological roles of GIRK channels in cardiac tissue, an application area not served by other Euphorbia diterpenes focused solely on oncology.

Phytochemical Standardization and Quality Control of E. helioscopia Extracts

Euphornin has been validated as a major bioactive constituent and a reliable chemical marker for the anticancer activity of Euphorbia helioscopia L. extracts [1]. A validated HPLC-ELSD method allows for precise quantification of euphornin in plant material, ensuring batch-to-batch consistency for research purposes. This application is critical for laboratories involved in the isolation, characterization, and biological evaluation of natural products, where a well-characterized reference standard is essential for reproducible results.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cytotoxicity profile & apoptotic mechanism
Cell-viability and caspase pathway endpoints
P-glycoprotein (MDR) research
P-gp specificity vs BCRP
P-gp efflux inhibition assay context
Atrial fibrillation model (GIRK channel)
GIRK1/4 inhibitory activity
Electrophysiology endpoint review
Phytochemical standardization
Bioactive marker consistency
HPLC-ELSD quantification context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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